N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzo[d]thiazole moiety, a morpholinoethyl group, and a phenylthioacetamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorobenzo[d]thiazole Moiety: This step involves the reaction of 4-chloroaniline with carbon disulfide and sulfur to form 4-chlorobenzo[d]thiazole.
Attachment of the Morpholinoethyl Group: The chlorobenzo[d]thiazole is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Introduction of the Phenylthioacetamide Group: The final step involves the reaction of the intermediate with phenylthioacetic acid chloride in the presence of a base to form the desired compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-2-(phenylthio)acetamide hydrochloride
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-dimethylaminoethyl)-2-(phenylthio)acetamide hydrochloride
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is unique due to the presence of the morpholinoethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2.ClH/c22-17-7-4-8-18-20(17)23-21(29-18)25(10-9-24-11-13-27-14-12-24)19(26)15-28-16-5-2-1-3-6-16;/h1-8H,9-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCSUHDWAVRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CSC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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